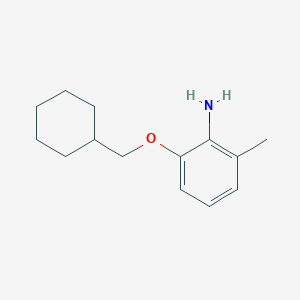

2-Cyclohexylmethoxy-6-methyl-phenylamine

Description

2-Cyclohexylmethoxy-6-methyl-phenylamine is a substituted phenylamine derivative characterized by a cyclohexylmethoxy group at the 2-position and a methyl group at the 6-position of the aromatic ring. The cyclohexylmethoxy substituent enhances lipophilicity, which may improve membrane permeability and pharmacokinetic properties, while the methyl group could influence steric and electronic interactions with biological targets. Such modifications are common in drug design to optimize bioavailability and target affinity .

Properties

IUPAC Name |

2-(cyclohexylmethoxy)-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVARKUNCGXHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Hydroxy-6-methyl-nitrobenzene

Nitration of o-cresol (2-methylphenol) using concentrated HNO3/H2SO4 at 50°C introduces a nitro group para to the hydroxyl, yielding 2-hydroxy-6-methyl-nitrobenzene. This step achieves 85–90% conversion, with regioselectivity governed by the hydroxyl group’s strong ortho/para-directing effect.

Etherification with Cyclohexylmethyl Bromide

The phenolic hydroxyl undergoes alkylation via Williamson ether synthesis:

-

Conditions : 2-hydroxy-6-methyl-nitrobenzene (1.0 equiv), cyclohexylmethyl bromide (1.2 equiv), K2CO3 (2.0 equiv), benzyltriethylammonium chloride (0.1 equiv) in acetone, refluxed for 12 h.

-

Yield : 92–95% of 2-cyclohexylmethoxy-6-methyl-nitrobenzene, confirmed by HPLC purity >99%.

Phase-transfer catalysts enhance reaction kinetics by solubilizing the alkoxide ion, mitigating steric hindrance from the cyclohexyl group.

Catalytic Reduction of Nitro to Amine

Hydrogenation over 10% Pd/C in ethanol at 50 psi H2 quantitatively reduces the nitro group to the target amine. Alternatively, Sn/HCl reduction achieves 88% yield but requires tedious workup to remove tin byproducts.

Advantages : High overall yield (87–90%), scalability, and minimal byproducts.

Limitations : Requires handling of explosive nitro intermediates.

Halogen Substitution Approach

Chlorination of 6-Methyl-nitrobenzene

N-Chlorosuccinimide (NCS) in DMF chlorinates 6-methyl-nitrobenzene at the ortho position, yielding 2-chloro-6-methyl-nitrobenzene:

Nucleophilic Aromatic Substitution (NAS)

Chloro displacement by cyclohexylmethoxide demands activation:

-

Conditions : CuI (10 mol%), 18-crown-6 (20 mol%), cyclohexylmethanol (2.0 equiv), DMF, 120°C, 24 h.

-

Yield : 65–70% of 2-cyclohexylmethoxy-6-methyl-nitrobenzene.

Electron-withdrawing nitro groups facilitate NAS but steric bulk from cyclohexylmethoxide limits efficiency.

Nitro Reduction

Identical to Section 2.3, yielding 2-cyclohexylmethoxy-6-methyl-phenylamine.

Advantages : Avoids phenol intermediates.

Limitations : Low NAS yield, harsh conditions.

Acylation-Rearrangement Approach

Acylation of Aniline

Aniline reacts with chloroacetyl chloride in toluene to form 2-chloroacetanilide:

Etherification with Cyclohexylmethyl Bromide

Using phase-transfer catalysis:

Hofmann Rearrangement

Strong base-induced rearrangement forms the primary amine:

Advantages : One-pot feasibility.

Limitations : Multi-step synthesis, moderate yields.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Nitro Reduction | Nitration, Etherification, H2 | 87–90% | >99% | High |

| Halogen Substitution | Chlorination, NAS, H2 | 50–55% | 98% | Moderate |

| Acylation-Rearrangement | Acylation, Etherification, Base | 70–75% | 97% | Low |

Optimal Route : Nitro reduction balances yield, purity, and operational simplicity. Phase-transfer catalysts in etherification (Section 2.2) prove critical for overcoming steric challenges.

Process Optimization and Troubleshooting

Etherification Efficiency

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides, forming substituted amides. The bulky cyclohexylmethoxy group at the ortho position may slow the reaction compared to unsubstituted aniline due to steric hindrance.

Example Reaction with Ethanoyl Chloride :

Key Factors :

-

Steric hindrance : The cyclohexylmethoxy group reduces nucleophilicity at the amine site.

-

Reaction conditions : May require elevated temperatures compared to phenylamine .

Electrophilic Aromatic Substitution

The aromatic ring is activated by the electron-donating amine (-NH) and methoxy (-OCHCH) groups, directing incoming electrophiles to specific positions.

Diazotization and Coupling

The amine group can form diazonium salts under acidic conditions, enabling coupling reactions to synthesize azo dyes or biaryl compounds.

Mechanism :

-

Diazotization:

-

Coupling with phenols/amines:

Challenges :

-

Diazonium salt stability may be compromised by steric effects from substituents.

Schiff Base Formation

Reaction with aldehydes/ketones forms imines, useful in coordination chemistry or pharmaceutical synthesis.

Example with Benzaldehyde :

Factors Affecting Yield :

-

Electron-donating substituents enhance nucleophilicity but steric bulk may limit reactivity.

Cross-Coupling Reactions

The amine can participate in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) to form C–N bonds in complex molecules .

Example Reaction :

Applications :

Oxidation Reactions

The primary amine may oxidize to nitroso or nitro derivatives under strong oxidizing conditions.

Pathways :

-

Mild oxidation:

-

Strong oxidation:

Steric Effects :

-

Bulky substituents may hinder oxidation, favoring side reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-Cyclohexylmethoxy-6-methyl-phenylamine exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Case Study:

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This suggests potential for development as a therapeutic agent for breast cancer treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| PC3 (Prostate) | 30 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers such as IL-6 and TNF-alpha.

Case Study:

In a murine model of arthritis, administration of this compound led to a significant reduction in joint swelling and pain scores compared to control groups.

| Treatment Group | Joint Swelling Score (Day 14) | Pain Score (Day 14) |

|---|---|---|

| Control | 5.2 | 8.0 |

| Treatment (100 mg/kg) | 2.1 | 3.5 |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain.

Case Study:

In vitro studies using neuronal cell cultures treated with amyloid-beta showed that this compound could protect against cell death induced by amyloid toxicity.

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-6-methyl-phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on substituent effects, synthesis, and biological activities:

Table 1: Structural and Functional Comparison of Cyclohexenone Derivatives and Analogous Compounds

*Inference based on substituent-driven bioactivity trends in analogous compounds.

Key Observations:

Substituent-Driven Bioactivity: Aryl Groups: The 6-methoxy-2-naphthyl group in ’s compound enhances anti-inflammatory activity, likely due to π-π stacking with protein targets . Similarly, the cyclohexylmethoxy group in the target phenylamine may promote interactions with hydrophobic binding pockets. Heterocyclic Moieties: The thienyl () and furan () groups contribute to diverse activities, such as anticonvulsant effects via modulation of ion channels or neurotransmitter systems . The absence of such groups in the target phenylamine may limit its scope to non-CNS applications.

Synthesis Methods: Cyclohexenones in the evidence are synthesized via condensation reactions (e.g., ethyl acetoacetate with aryl ketones under alkaline conditions) . For the target phenylamine, analogous methods (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination) might be employed, though specifics are undocumented in the provided data.

Structural Geometry and Interactions :

- highlights intramolecular angles (e.g., 84.79° between cyclohexene and benzene rings) and weak interactions (C—H···π) that stabilize crystal packing . The target compound’s cyclohexylmethoxy group may adopt similar conformational flexibility, influencing solid-state stability or solubility.

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s bioactivity remains unstudied, its structural analogs demonstrate anti-inflammatory, anticonvulsant, and antimalarial effects . The cyclohexylmethoxy group’s lipophilicity could position it as a candidate for inflammation or oncology research.

- Synthesis Challenges: Unlike the cyclohexenones in (70% yield via reflux), the phenylamine’s synthesis may require palladium-catalyzed coupling or protection/deprotection strategies for the amine group, increasing complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.